H-Hyp(tBu)-OH
Description
Hydroxyproline (B1673980) (Hyp) as a Non-Proteinogenic Amino Acid Building Block
Hydroxyproline (Hyp) is a non-essential, heterocyclic amino acid that is a derivative of proline. wikipedia.org Although it is an amino acid, it is classified as "non-proteinogenic" because it is not directly incorporated into proteins during the process of translation. wikipedia.org Instead, it is synthesized as a post-translational modification through the hydroxylation of proline residues that are already part of a polypeptide chain. wikipedia.org This enzymatic reaction is crucial in the biosynthesis of collagen, the most abundant protein in mammals. wikipedia.orgbritannica.com
In collagen, hydroxyproline accounts for approximately 13.5% of the total amino acid content and is vital for the structural integrity of the protein. wikipedia.orgbritannica.com The hydroxyl groups of hydroxyproline residues are key to stabilizing the collagen triple helix structure through hydrogen bonding. wikipedia.org The most common isomer found in nature is trans-4-hydroxy-L-proline.
Beyond its biological role, the inherent chirality and rigid, cyclic structure of hydroxyproline make it a valuable chiral building block in synthetic chemistry. Proline analogues are increasingly utilized to modify and fine-tune the biological, pharmaceutical, and physicochemical properties of both naturally occurring and newly designed peptides. sigmaaldrich.com
The Role of the tert-Butyl (tBu) Protecting Group in Synthetic Organic Chemistry
In multi-step chemical synthesis, especially in peptide synthesis, reactive functional groups on a molecule must be temporarily masked to prevent them from participating in unwanted side reactions. iris-biotech.de This is the function of a protecting group. The tert-butyl (tBu) group is a widely used, acid-labile protecting group for hydroxyl (-OH) and carboxyl (-COOH) functional groups. creative-peptides.compeptide.com
The tBu group is a cornerstone of the most common orthogonal protection strategy in modern solid-phase peptide synthesis (SPPS): the Fmoc/tBu strategy. iris-biotech.de In this approach:
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the amino acid. It is stable to acid but is readily removed by a mild base, typically a solution of piperidine. iris-biotech.decreative-peptides.com
The tert-Butyl (tBu) group protects reactive side chains, such as the hydroxyl groups of serine, threonine, tyrosine, and hydroxyproline. creative-peptides.compeptide.com It is stable to the basic conditions used for Fmoc removal but is easily cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). iris-biotech.depeptide.com
This difference in cleavage conditions is known as "orthogonality," allowing for the selective deprotection of either the N-terminus (for chain elongation) or the side chains (typically during the final step to release the completed peptide). iris-biotech.de
| Protecting Group | Protected Functional Group | Cleavage Condition |
| Fmoc | α-Amino group | Mild Base (e.g., Piperidine) |
| tBu | Side-chain hydroxyl or carboxyl groups | Moderate Acid (e.g., Trifluoroacetic Acid) |
H-Hyp(tBu)-OH as a Strategically Protected Chiral Synthon in Peptide and Organic Synthesis
This compound, or O-tert-Butyl-L-4-trans-hydroxyproline, is the practical embodiment of the principles described above. peptide.com It is the hydroxyproline amino acid in which the side-chain hydroxyl group has been converted to a tert-butyl ether, while the α-amino group and the carboxylic acid group remain unprotected. This configuration makes it a "strategically protected" building block, ready for incorporation into a growing peptide chain.
In the context of Fmoc-based peptide synthesis, the α-amino group of this compound would first be protected with an Fmoc group, yielding Fmoc-Hyp(tBu)-OH. sigmaaldrich.comalfa-chemistry.com This derivative is then used in SPPS to introduce a hydroxyproline residue into a specific position in the peptide sequence. sigmaaldrich.com The tBu group on the hydroxyl side chain ensures that this reactive group does not interfere with the peptide bond formation. peptide.com The tBu group remains intact throughout the synthesis until the final cleavage step, where it is removed along with other side-chain protecting groups by TFA. peptide.com
As a "chiral synthon," this compound provides a method for installing a stereochemically defined hydroxyproline residue. The compound's rigid pyrrolidine (B122466) ring and defined stereocenters are transferred to the target molecule, influencing its final three-dimensional structure, which is often critical for its biological activity.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid glpbio.com |
| CAS Number | 79775-07-8 peptide.comglpbio.com |
| Molecular Formula | C₉H₁₇NO₃ peptide.comglpbio.com |
| Molecular Weight | 187.2 g/mol peptide.comglpbio.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-6-4-7(8(11)12)10-5-6/h6-7,10H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQZONYRNXFGCY-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288429 | |
| Record name | (4R)-4-(1,1-Dimethylethoxy)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79775-07-8 | |
| Record name | (4R)-4-(1,1-Dimethylethoxy)-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79775-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-(1,1-Dimethylethoxy)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. H Hyp Tbu Oh As a Crucial Building Block in Peptide Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides, and the incorporation of protected amino acids like H-Hyp(tBu)-OH is integral to its success.
Strategies for Incorporating Hydroxyproline (B1673980) with Protected Side Chains
In Fmoc/tBu SPPS, the hydroxyl group of hydroxyproline is typically protected as a tert-butyl ether (forming Fmoc-Hyp(tBu)-OH) to prevent unwanted side reactions, such as acylation or alkylation, during peptide chain elongation peptide.compeptide.comiris-biotech.de. This tBu protection is stable under the basic conditions used for Fmoc deprotection, ensuring the integrity of the growing peptide chain. Upon completion of the synthesis, the tBu group is removed concurrently with other side-chain protecting groups and the peptide is cleaved from the solid support using a strong acid cocktail, commonly containing TFA drivehq.comiris-biotech.de.
While standard SPPS protocols utilize protected hydroxyproline, some "minimal protection" strategies aim to omit side-chain protection for hydroxyl-bearing amino acids like hydroxyproline drivehq.comcpcscientific.com. However, for many applications, particularly when dealing with sensitive sequences or aiming for high purity, the use of protected derivatives like Fmoc-Hyp(tBu)-OH remains the preferred approach due to its reliability and the avoidance of potential side reactions peptide.compeptide.com. The incorporation of proline and its derivatives, including hydroxyproline, can sometimes present challenges due to the secondary amine's lower nucleophilicity compared to primary amines, potentially requiring double coupling steps to ensure efficient incorporation biotage.com.
Table 1: Protecting Group Strategies for Hydroxyproline in SPPS
| Feature | tert-Butyl (tBu) Ether Protection |
| Fmoc Chemistry | Commonly used; stable to piperidine-mediated Fmoc deprotection. |
| Boc Chemistry | Benzyl (B1604629) (Bzl) ether is more common, but tBu is also utilized. |
| Stability | Stable to mild acidic conditions (e.g., 2-chlorotrityl resin cleavage). |
| Removal | Cleaved by strong acids (e.g., TFA) during final deprotection. |
| Purpose | Prevents side reactions of the hydroxyl group during chain elongation. |
| Fragment Prep. | Enables preparation of protected peptide fragments stable under mild cleavage. |
Applications in the Synthesis of Complex Peptides and Peptidomimetics
The incorporation of hydroxyproline, facilitated by protected derivatives like this compound, is crucial for synthesizing peptides with specific structural and functional attributes. Hydroxyproline's unique conformational constraints can influence peptide folding and stability, making it valuable in the design of peptidomimetics and complex peptides with tailored biological activities acs.orgnih.gov.
One significant advancement is the "proline editing" approach, where Fmoc-hydroxyproline (often with a temporary protecting group like trityl on the hydroxyl) is incorporated into a peptide sequence via SPPS. Subsequently, the hydroxyl group is orthogonally deprotected and selectively modified on-resin to generate a wide array of substituted proline residues. This method allows for the creation of diverse peptide libraries and the exploration of structure-activity relationships by introducing various functional groups and stereochemistries at the 4-position of proline udel.edunih.govnih.gov. This strategy has been employed in the synthesis of glycopeptides, such as those incorporating arabinosylated hydroxyproline, demonstrating the versatility of protected hydroxyproline building blocks in creating highly functionalized molecules nih.gov.
Solution-Phase Peptide Synthesis Approaches
While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains relevant, particularly for large-scale production or specific fragment condensations. Protected amino acid derivatives, including those of hydroxyproline, are employed in SolPPS strategies. Modern SolPPS methods often focus on "green chemistry" principles, employing solvent systems that allow for efficient purification without extensive chromatography google.comnih.gov.
Strategies like Group-Assisted Purification (GAP) chemistry enable the synthesis of peptides in solution, where protected amino acids are coupled and deprotected, followed by simple washing steps with inexpensive solvents to isolate the product nih.gov. The tert-butyl protection on hydroxyproline derivatives is compatible with these approaches, as it can be removed under acidic conditions, typically at the end of the synthesis or during fragment coupling steps.
Fragment Synthesis Utilizing Protected Hydroxyproline Derivatives
The synthesis of large peptides or proteins often involves the preparation of smaller, protected peptide fragments, which are then coupled together in solution or on solid support. Protected hydroxyproline derivatives, such as those with tBu protection, are instrumental in this process. The tBu ether group provides stability during the synthesis of these fragments and can withstand mild cleavage conditions used for resin detachment, such as those from 2-chlorotrityl resins peptide.compeptide.com.
Compound Names:
this compound
Fmoc-Hyp(tBu)-OH
Hydroxyproline
Proline
Fmoc-Hyp-OH
Fmoc-Hyp(Trt)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Thr(tBu)-OH
Fmoc-Tyr(tBu)-OH
Boc-Hyp(Bzl)-OH
Boc-Ser(Bzl)-OH
Boc-Thr(Bzl)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Trp(Boc)-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-Asp(OAll)-OH
Fmoc-Glu(OAll)-OH
Fmoc-Tyr(SO₃Np)-OH
Fmoc-Hyp[l-Ara₃(OAc)₇]-OH
Fmoc-Hyp-OBn
L-Hydroxyproline
Fmoc-4R-Hydroxyproline
Iv. Applications of H Hyp Tbu Oh and Its Derivatives in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Active Pharmaceutical Ingredients (APIs)
H-Hyp(tBu)-OH and its derivatives are instrumental in the synthesis of a variety of APIs, particularly those with a peptide or peptidomimetic backbone. The rigid structure of the proline ring, combined with the functional handle of the hydroxyl group, allows for the creation of compounds with specific conformations that can lead to high-affinity binding to biological targets.
One of the most notable applications of a hydroxyproline (B1673980) derivative is in the synthesis of Boceprevir , a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. researchgate.netnih.govgoogle.com The synthesis of Boceprevir involves the use of a chiral building block derived from hydroxyproline, which forms a key part of the inhibitor's structure that interacts with the enzyme's active site. nih.govgoogle.com The development of Boceprevir and other HCV protease inhibitors like Telaprevir has been a significant advancement in the treatment of hepatitis C. nih.govacs.org
The tert-butyl protecting group on the hydroxyl function of this compound is crucial during peptide synthesis, preventing unwanted side reactions. This protection strategy is a key element in the solid-phase peptide synthesis (SPPS) of complex peptides. sigmaaldrich.comalfa-chemistry.comnih.gov
Table 1: Examples of APIs Synthesized Using Hydroxyproline Derivatives
| API | Therapeutic Area | Role of Hydroxyproline Derivative |
| Boceprevir | Antiviral (Hepatitis C) | Key chiral building block for the inhibitor structure. researchgate.netnih.gov |
| Telaprevir | Antiviral (Hepatitis C) | Forms part of the peptidomimetic scaffold. nih.govacs.org |
Development of Therapeutically Relevant Proline Analogues
Proline and its analogues are of great interest in drug design due to their unique conformational constraints, which can impart favorable properties to peptide-based drugs, such as increased stability and improved pharmacokinetic profiles. nbinno.comsigmaaldrich.comenamine.net this compound serves as a versatile starting material for the synthesis of a wide array of substituted proline analogues.
Researchers have explored various modifications of the hydroxyproline scaffold to develop novel therapeutic agents. For instance, in the context of HCV NS3/4A protease inhibitors, replacing the standard P2 N-acyl-(4R)-hydroxyproline with other moieties has led to the discovery of inhibitors with excellent antiviral profiles. acs.org The ability to modify the hydroxyl group after incorporating this compound into a peptide chain allows for the creation of diverse libraries of compounds for screening. nih.gov
The development of these analogues has been a key strategy in overcoming challenges in drug development, such as poor bioavailability and rapid metabolism, often associated with peptide-based therapeutics. nbinno.com
Table 2: Examples of Therapeutically Relevant Proline Analogue Classes
| Proline Analogue Class | Therapeutic Target | Desired Property Enhancement |
| N-acyl-(4R)-aryloxyproline derivatives | HCV NS3/4A protease | Increased inhibitor potency. acs.org |
| 3-alkyl-substituted prolines | HCV NS3/4A protease | Enhanced enzymatic and cellular potency. researchgate.net |
| Macrocyclic proline-based inhibitors | HCV NS3/4A protease | Improved potency and structural depeptization. acs.org |
Structure-Activity Relationship (SAR) Studies Incorporating Hydroxyproline Modifications
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.govacademie-sciences.frmdpi.comresearchgate.net Modifications involving the hydroxyproline scaffold have been a rich area for SAR exploration.
In the development of HCV NS3/4A protease inhibitors, SAR studies have demonstrated the critical importance of the S2 binding pocket and how different substitutions on the proline ring can significantly impact inhibitor potency. researchgate.net For example, it was found that 3-alkyl-substituted proline derivatives showed a marked enhancement of activity compared to previously reported 4-hydroxyproline (B1632879) derivatives. researchgate.net
Furthermore, the stereochemistry of the hydroxyl group and other substituents on the proline ring plays a crucial role in determining the binding affinity and selectivity of the inhibitor. acs.org The ability to synthesize a variety of diastereomers and enantiomers from starting materials like this compound is therefore essential for comprehensive SAR studies.
Table 3: SAR Insights from Hydroxyproline Modifications in HCV Protease Inhibitors
| Modification | Effect on Activity | Reference |
| Replacement of P2 N-acyl-(4R)-hydroxyproline with trisubstituted cyclopentane (B165970) moieties | Led to potent inhibitors. | acs.org |
| Introduction of 3-alkyl substitutions on the proline ring | Marked enhancement of enzymatic and cellular potency. | researchgate.net |
| Macrocyclization from P2 proline to P3 capping group | Enhanced binding and improved potency. | acs.org |
Targeting Cellular Metabolism and Macromolecule Synthesis
Recent research has highlighted the significant role of hydroxyproline and its metabolism in various cellular processes, including those relevant to cancer. nih.gov While this compound is primarily used as a synthetic building block, the broader biological functions of hydroxyproline provide a rationale for the design of drugs that target these pathways.
Hydroxyproline is a major component of collagen, and its synthesis is a critical step in collagen production. nih.govexamine.com The hydroxylation of proline residues is an enzymatic process that can be a target for therapeutic intervention in diseases characterized by abnormal collagen deposition. nih.govnih.gov The chelator α,α′-dipyridyl, for example, has been shown to inhibit the formation of protein-bound hydroxyproline, thereby affecting macromolecule synthesis. nih.govnih.gov
In the context of cancer, altered cellular metabolism is a hallmark of malignant cells. mdpi.com The degradation of hydroxyproline can contribute to cellular energy production and redox homeostasis, suggesting that targeting hydroxyproline metabolism could be a novel therapeutic strategy. nih.gov
Table 4: Cellular Processes Involving Hydroxyproline
| Cellular Process | Role of Hydroxyproline | Potential Therapeutic Implication |
| Collagen Synthesis | Essential for the structural integrity of collagen. nih.govexamine.com | Inhibition of proline hydroxylation in fibrotic diseases. nih.gov |
| Cellular Metabolism | Degradation products contribute to energy production. nih.gov | Targeting hydroxyproline metabolism in cancer. nih.gov |
| Redox Homeostasis | Involved in antioxidant defense. nih.gov | Modulation of cellular stress responses. |
V. H Hyp Tbu Oh in Catalysis and Materials Science
Hydroxyproline-Derived Organocatalysts
Organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small organic molecules to accelerate chemical reactions, often with high stereoselectivity. Derivatives of the amino acid proline and hydroxyproline (B1673980) are among the most successful organocatalysts, mimicking the function of enzymes. H-Hyp(tBu)-OH is an important starting material for synthesizing these catalysts, where the tert-butyl group serves as a protecting group, allowing for selective modifications at other positions of the molecule to fine-tune catalytic activity and selectivity. rsc.org
Hydroxyproline-derived catalysts are particularly effective in fundamental carbon-carbon bond-forming reactions that establish new stereocenters. rsc.org The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate between the secondary amine of the catalyst and a carbonyl donor (like a ketone or aldehyde). This enamine then attacks an electrophilic acceptor in a stereocontrolled manner. The rigid structure of the pyrrolidine (B122466) ring and the stereochemistry at its chiral centers dictate the facial selectivity of the attack, leading to high enantiomeric excess (ee) in the final product. mdpi.comresearchgate.net
Research has shown that modifications to the hydroxyproline scaffold significantly impact catalyst performance. For instance, the stereochemistry of the hydroxyl group (cis vs. trans) and the nature of substituents on the ring can influence both the reaction rate and the level of asymmetric induction. mdpi.comresearchgate.net Catalysts derived from this compound and related structures have demonstrated excellent results in Aldol (B89426), Mannich, and Michael reactions, which are pivotal for the synthesis of chiral molecules, including pharmaceuticals. rsc.org
| Reaction Type | Catalyst Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Source |
|---|---|---|---|---|---|
| Aldol | (2S,4R)-4-Acyloxyprolinamide derivative | High | up to 90% de | up to 98% | rsc.org |
| Mannich | Polymer-supported 4-hydroxyproline (B1632879) | High | up to 97:3 | up to 99% | rsc.org |
| Michael | trans-4-Hydroxyproline derivative | Good | N/A | Good | researchgate.net |
| Aldol | trans-4-Hydroxyproline (trans-2) | >98% | N/A | 40% | mdpi.com |
A significant advancement in making organocatalysis more sustainable and industrially viable is the immobilization of catalysts on solid supports. rsc.org This approach, a cornerstone of green chemistry, facilitates easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse over multiple cycles. Hydroxyproline derivatives, synthesized from precursors like this compound, have been successfully grafted onto various insoluble supports, including polymers like polystyrene and inorganic materials like silica (B1680970). rsc.orgnih.govresearchgate.net
The immobilization can be achieved by forming a covalent bond between the catalyst and the support. For example, polystyrene-immobilized 4-hydroxyproline has proven to be a highly efficient and reusable catalyst for direct enantioselective aldol and Mannich reactions. nih.gov These supported systems can be used in packed-bed reactors for continuous-flow processes, which offer advantages in scalability and process control compared to traditional batch reactions. nih.govresearchgate.net Research has demonstrated that these immobilized catalysts can often be reused multiple times without a significant loss in activity or selectivity. rsc.org
| Support Material | Reaction | Run Number | Conversion/Yield | Enantioselectivity (ee, %) | Source |
|---|---|---|---|---|---|
| Core-shell silica magnetic microspheres | Aldol Reaction | 1 | High | <80% | rsc.org |
| 3 | Maintained | Maintained | |||
| 5 | Maintained | Maintained | |||
| Polystyrene | α-aminoxylation | Initial | ~85% | ~95% | nih.gov |
| After 5 hours (flow) | Deactivation of 15-20% | Maintained |
Precursor for Advanced Polymeric Materials
Beyond its role in catalysis, this compound is a valuable monomer for the synthesis of advanced polymers. As a derivative of 4-hydroxy-L-proline (Hyp), a primary component of collagen, it can be used to build polymers that are both biomimetic and biodegradable. pku.edu.cn The presence of the tert-butyl protecting group is essential during synthesis, preventing unwanted side reactions at the hydroxyl position while the polymer backbone is constructed. pku.edu.cn
Polymers incorporating hydroxyproline are designed to mimic the structure and function of natural proteins, particularly collagen. pku.edu.cn The pyrrolidine ring of hydroxyproline induces a specific helical conformation known as the polyproline II (PPII) helix, which is the dominant secondary structure in collagen. pku.edu.cnnih.gov By using this compound in polymerization techniques like solid-phase peptide synthesis, chemists can create synthetic polypeptides that adopt this stable, rigid, rod-like structure. pku.edu.cn
These collagen-mimetic polymers are of great interest for biomedical applications. Their inherent biocompatibility and potential for biodegradation make them suitable for use as drug delivery vehicles, scaffolds for tissue engineering, and absorbable medical implants. pku.edu.cnnih.gov The additional hydroxyl group on the hydroxyproline unit, made available after deprotection of the tert-butyl group, provides a site for further modification, enhancing the functionality of these biomaterials. pku.edu.cn
The unique, well-defined structure of the polyproline II (PPII) helix makes it an ideal scaffold for nanobiological applications. nih.govnih.gov The PPII helix acts as a rigid molecular ruler, and its surface can be systematically decorated with functional groups. pku.edu.cn By incorporating this compound into a polyproline chain and subsequently removing the protecting group, hydroxyl groups are exposed along the helical backbone. These hydroxyls serve as versatile handles for attaching a wide array of molecules, including:
Targeting Ligands: To direct nanoparticles or drug conjugates to specific cells or tissues.
Bioactive Molecules: To elicit a specific biological response.
Solubilizing Groups: To improve the aqueous solubility of the polymer.
These functionalized polyproline structures are being explored for various nanobiological roles. They can serve as recognition sites for protein-protein interactions, play a role in signal transduction pathways, and act as coatings for inorganic nanoparticles (e.g., iron oxide) to prevent aggregation and improve their biocompatibility for applications like magnetic resonance imaging (MRI). nih.govcase.edu
| Functional Group Attached to Hydroxyl | Mimicked Amino Acid | Potential Application | Source |
|---|---|---|---|
| Isobutyl group | Leucine | Modulating protein-protein interactions | pku.edu.cn |
| Terminal amino group | Lysine | Cell-penetrating agents, drug conjugation | pku.edu.cn |
| Guanidinium group | Arginine | Enhanced cell penetration, nucleic acid binding | pku.edu.cn |
| Unmodified Hydroxyl | Serine/Threonine | Coating for iron oxide nanoparticles to reduce aggregation | case.edu |
Vi. Stereochemical and Conformational Research of Hydroxyproline Derivatives
Chiral Resolution and Enantiopurity Assessment
The stereoisomers of hydroxyproline (B1673980) can impart vastly different properties to peptides, making the separation of enantiomers and diastereomers a crucial step in their chemical synthesis and analysis. auremn.org.br Enantiopurity is paramount, as even small amounts of an undesired stereoisomer can lead to significant changes in the structure and function of a final peptide product.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the chiral separation of hydroxyproline derivatives. researchgate.netphenomenex.com The separation can be achieved through two main strategies: direct and indirect separation.
Direct separation involves the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown high efficiency in resolving enantiomers of various proline derivatives. researchgate.netnih.gov For instance, a Chiralpak AD-H column, which has an amylose-based selector, has been successfully used to separate enantiomers of Boc-proline derivatives, achieving good resolution with a mobile phase consisting of hexane, ethanol, and trifluoroacetic acid (TFA). researchgate.net
Indirect separation involves derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column in Reversed-Phase HPLC (RPLC). researchgate.net A common CDA used for amino acids is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), which reacts with the secondary amine of hydroxyproline. researchgate.net The resulting diastereomeric derivatives can then be baseline-separated and quantified. Another approach involves pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), followed by separation using capillary electrophoresis with a chiral selector like methyl-γ-cyclodextrin. researchgate.net
The choice of method often depends on the specific derivative being analyzed, the required scale of separation (analytical or preparative), and the available instrumentation.
Table 1: Chromatographic Methods for Chiral Separation of Hydroxyproline Derivatives
| Method | Stationary Phase/Selector | Derivatizing Agent | Typical Application | Reference |
|---|---|---|---|---|
| Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralpak AD-H) | None (Direct) | Separation of Boc-proline derivative enantiomers | researchgate.net |
| RPLC-MS | C18 Reversed-Phase | L-FDVA (Indirect) | Separation and quantification of all eight hydroxyproline isomers | researchgate.net |
| Capillary Electrophoresis | Methyl-γ-cyclodextrin | FMOC-Cl (Indirect) | Separation of the four stereoisomers of 4-hydroxyproline (B1632879) | researchgate.net |
Conformational Analysis and Preferences
The nature and stereochemistry of the substituent at the C4 position significantly dictate the conformational equilibrium of the pyrrolidine (B122466) ring. This is primarily due to stereoelectronic effects and steric hindrance.
In the case of naturally occurring (2S,4R)-hydroxyproline (Hyp), the electronegative hydroxyl group in the trans position favors the Cγ-exo pucker. Conversely, for (2S,4S)-hydroxyproline, a cis hydroxyl group promotes the Cγ-endo pucker. However, when a sterically demanding group like a tert-butyl is introduced, the conformational preference is inverted. nih.gov
A study on cis- and trans-4-tert-butylprolines revealed that the bulky tert-butyl group strongly favors a pseudoequatorial orientation to minimize steric strain. nih.gov This steric demand overrides the typical electronic effects seen with smaller, more electronegative substituents.
For (2S,4R)-4-tert-butylproline (a trans isomer), the bulky group forces the ring into a Cγ-endo pucker to maintain its preferred equatorial position.
For (2S,4S)-4-tert-butylproline (a cis isomer), the steric hindrance from the tert-butyl group leads to a preference for the Cγ-exo conformation. nih.gov
This demonstrates that large, non-polar substituents can be used to lock the pyrrolidine ring into specific conformations that are opposite to those induced by small, electronegative groups. nih.govresearchgate.net
Table 2: Influence of C4-Substituent on Pyrrolidine Ring Pucker in L-Proline Derivatives
| Substituent at C4 | Stereochemistry | Dominant Ring Pucker | Primary Driving Force | Reference |
|---|---|---|---|---|
| -OH | trans (4R) | Cγ-exo | Stereoelectronic | nih.gov |
| -OH | cis (4S) | Cγ-endo | Stereoelectronic | nih.gov |
| -tBu | trans (4R) | Cγ-endo | Steric Hindrance | nih.gov |
| -tBu | cis (4S) | Cγ-exo | Steric Hindrance | nih.gov |
Protecting groups are essential in peptide synthesis, and the tert-butyl (tBu) group is commonly used for protecting hydroxyl and carboxyl side chains in the Fmoc/tBu orthogonal strategy. iris-biotech.de In H-Hyp(tBu)-OH, the tBu group protects the hydroxyl function. While its primary role is to prevent side reactions during synthesis, its significant steric bulk also has profound conformational implications for the peptide backbone. peptide.com
The rigidity of the proline ring itself restricts the backbone dihedral angle φ (phi) to a narrow range (approximately -60°). The C4 substituent further influences the ψ (psi) and ω (omega) dihedral angles. The bulky tBu group on the hydroxyproline side chain can sterically interact with adjacent amino acid residues, further constraining the available conformational space of the peptide backbone. This can favor specific secondary structures, such as β-turns or polyproline helices, by pre-organizing the peptide chain. The use of such conformationally constrained amino acids is a key strategy in peptidomimetic design to stabilize desired structures and enhance biological activity. rsc.org
A variety of spectroscopic techniques are employed to elucidate the three-dimensional structure and conformational dynamics of hydroxyproline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for conformational analysis in solution. nih.govnih.gov One-dimensional and two-dimensional NMR experiments provide detailed information on:
Ring Pucker: The coupling constants (J-values) between protons on the pyrrolidine ring are sensitive to the dihedral angles, allowing for the determination of the preferred endo/exo pucker. nih.gov
Cis/Trans Isomerism: The ratio of cis and trans isomers of the Xaa-Pro peptide bond can be quantified by observing distinct sets of signals for each isomer in the NMR spectrum.
X-ray Crystallography provides precise information about the molecular structure in the solid state. nih.gov By analyzing the crystal structure of a hydroxyproline derivative or a peptide containing it, researchers can directly observe the pyrrolidine ring pucker, bond angles, and intermolecular interactions. This technique was instrumental in confirming that the bulky 4-tert-butyl group forces the pyrrolidine ring into specific puckered states to accommodate its steric demands. nih.gov
Mass Spectrometry (MS) is crucial for confirming the molecular weight and sequence of peptides. nih.gov Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which can sometimes provide clues about the stereochemistry and glycosylation patterns of hydroxyproline residues.
Vii. Analytical and Characterization Methodologies for H Hyp Tbu Oh and Its Products
Chromatographic Techniques for Purity and Identity Determination
Chromatography is an indispensable tool for assessing the purity of H-Hyp(tBu)-OH and its protected forms, such as Fmoc-Hyp(tBu)-OH. These methods separate the target compound from any starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for this purpose.
High-Performance Liquid Chromatography (HPLC): Reverse-Phase HPLC (RP-HPLC) is the most common method for determining the purity of this compound and its derivatives with high precision. mdpi.com Purity levels are often required to be ≥98.0% for applications like peptide synthesis. csbiochina.comsigmaaldrich.comsigmaaldrich.com The technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, which is gradually made less polar to elute the compounds. mdpi.comrsc.org
The progress of reactions and the purity of final products can be monitored using liquid chromatography-mass spectrometry (LC-MS), which combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com
Table 1: Representative RP-HPLC Conditions for Analysis of Protected Hydroxyproline (B1673980) Derivatives
| Parameter | Condition | Purpose |
| Column | C18 stationary phase | Provides a non-polar surface for separation based on hydrophobicity. mdpi.com |
| Mobile Phase | Gradient of acetonitrile (B52724) (ACN) and water, often with an acidic modifier like trifluoroacetic acid (TFA). mdpi.comrsc.org | The gradient allows for the effective elution of compounds with varying polarities. TFA improves peak shape. rsc.orgshimadzu.com |
| Detection | UV spectrophotometry, typically at a wavelength of 220 nm or 214 nm. mdpi.comrsc.org | Allows for the quantification of the peptide backbone and other chromophores. |
| Flow Rate | Typically 1.0 mL/min for analytical columns. mdpi.com | Ensures optimal separation and peak resolution. |
Thin-Layer Chromatography (TLC): TLC is a simpler, faster chromatographic technique used for monitoring reaction progress and for preliminary purity assessments. For derivatives like Fmoc-Hyp(tBu)-OH, a purity of ≥98% as determined by TLC is often cited. While less quantitative than HPLC, TLC provides a quick confirmation of the presence of the desired compound and the absence of significant impurities.
Advanced Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. Both ¹H (proton) and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The integration of these signals helps confirm the number of protons in each environment. mnstate.edu The tert-butyl group would appear as a sharp singlet, while the protons on the pyrrolidine (B122466) ring would appear as more complex multiplets due to spin-spin coupling. oregonstate.edu
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| tert-Butyl (-(CH₃)₃) | ~1.2 - 1.5 | Singlet (s) |
| Pyrrolidine Ring Protons (-CH-, -CH₂-) | ~2.0 - 4.5 | Multiplets (m) |
| Carboxylic Acid Proton (-COOH) | > 10 (often broad) | Singlet (s) |
| Amine Proton (-NH-) | Variable, ~1.5 - 4.0 | Broad Singlet (br s) |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique confirms the identity and elemental composition of this compound, which has a molecular weight of 187.2 g/mol . csbiochina.com For derivatives used in peptide synthesis, such as Fmoc-Hyp(tBu)-OH, MS confirms the successful addition of the protecting group (molecular weight 409.47 g/mol ). sigmaaldrich.comsigmaaldrich.compeptide.com Electrospray ionization (ESI-MS) is a common technique used for these types of molecules. wiley-vch.de
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FTIR spectrum of this compound would display characteristic absorption bands that confirm its structure.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching, H-bonded | 2500 - 3300 (broad) nih.gov |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Alkyl (C-H) | Stretching | 2850 - 3000 derpharmachemica.com |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 researchgate.net |
| Ether (C-O) | Stretching | 1070 - 1150 derpharmachemica.com |
Viii. Emerging Research Directions and Future Perspectives
Bioorthogonal Chemistry Applications of Hydroxyproline (B1673980) Derivatives
Bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes, has become a powerful tool for probing biological systems. rsc.org Hydroxyproline derivatives are increasingly being utilized in this field to introduce new functionalities into peptides and proteins. rsc.orgresearchgate.net
The strategic placement of bioorthogonal handles onto the hydroxyproline scaffold allows for the site-specific modification of peptides and proteins. For instance, researchers have synthesized hydroxyproline analogues containing functional groups such as alkynes and azides. rsc.orgnih.gov These groups can then undergo highly specific and efficient reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), within a biological context. nih.gov This "proline editing" approach, where a hydroxyproline residue in a peptide is chemically modified post-synthesis, provides access to a wide array of functionally diverse peptides. nih.gov
Studies have demonstrated the synthesis of novel amino acids, such as (2S,4R)- and (2S,4S)-iodophenyl ethers of hydroxyproline, which are amenable to rapid and specific Suzuki and Sonogashira reactions in aqueous environments. rsc.org These reactions enable the introduction of diverse functionalities. Furthermore, the pentynoate ester of 4R-hydroxyproline introduces an alkyne group, providing another avenue for bioorthogonal conjugation. rsc.org These modified hydroxyproline derivatives not only act as sites for chemical modification but can also influence the local conformation of the peptide, adding another layer of control in the design of bioactive molecules. rsc.orgudel.edu
The ability to perform multiple, parallel bioorthogonal reactions on a single peptide containing different functionalized proline derivatives has also been demonstrated, opening up possibilities for creating highly complex and multifunctional biomolecules. nih.govudel.edu
Integration into Chemical Biology and Proteomics Research
The unique structural properties of hydroxyproline make it a valuable tool in chemical biology and proteomics. pku.edu.cnnih.gov As a major component of collagen, hydroxyproline plays a critical role in the stability of the collagen triple helix. wikipedia.org This has led to its use in the design of collagen-mimetic peptides (CMPs) and other peptidomimetics to study protein structure and function. vt.eduresearchgate.netnih.gov
In proteomics, the study of the entire set of proteins expressed by an organism, post-translational modifications (PTMs) are of significant interest. Proline hydroxylation is a key PTM that is dynamically regulated in cellular processes. nih.gov The development of methods to identify and characterize hydroxyproline-containing proteins is an active area of research. Mass spectrometry-based proteomics has been used to identify thousands of potential proline hydroxylation sites in human cells, revealing its widespread role beyond collagen. nih.gov Analysis of the sequences flanking these hydroxylation sites suggests that proline hydroxylation may specifically target proline residues within secondary protein structures, potentially influencing protein folding and stability. nih.gov
Furthermore, the incorporation of hydroxyproline derivatives with specific functionalities can aid in the enrichment and identification of protein-protein interactions. The ability to introduce bioorthogonal handles, as discussed previously, allows for the "tagging" and subsequent pull-down of interacting partners, providing insights into cellular signaling pathways. nih.gov The use of hydroxyproline analogs in peptide libraries is also a powerful approach for discovering novel ligands and inhibitors for various biological targets. nih.gov
Future Synthetic Innovations for Hydroxyproline-based Building Blocks
The increasing demand for diverse hydroxyproline derivatives necessitates the development of new and efficient synthetic strategies. researchgate.net While methods for the synthesis of standard protected hydroxyproline building blocks like Fmoc-Hyp(tBu)-OH are well-established for solid-phase peptide synthesis (SPPS), the creation of more complex and functionally diverse analogs often requires innovative approaches. sigmaaldrich.compeptide.com
One area of focus is the development of more versatile protecting group strategies. The use of silyl (B83357) ethers, for example, as a protecting group for the hydroxyl function of hydroxyproline has been shown to prevent side reactions during CMP synthesis and allows for selective deprotection. researchgate.net This facilitates the purification process and enables further modification of the hydroxyproline residue.
Future innovations are also likely to focus on stereoselective synthesis to access all possible stereoisomers of functionalized hydroxyproline. The stereochemistry at the C4 position of the pyrrolidine (B122466) ring significantly influences the conformation and biological activity of peptides containing these residues. rsc.org The development of catalytic and enzymatic methods for the hydroxylation of proline and its derivatives could provide more efficient and environmentally friendly routes to these compounds. mdpi.com
Moreover, the development of "domino" or "cascade" reactions, where multiple chemical transformations occur in a single step, could streamline the synthesis of complex hydroxyproline building blocks. acs.org The use of flow chemistry and automated synthesis platforms could also accelerate the production and diversification of hydroxyproline-based libraries for high-throughput screening applications. researchgate.net The creation of novel building blocks, such as those that combine the structural features of hydroxyproline with other functionalities, will continue to expand the toolbox available to chemists and biologists for creating sophisticated molecular probes and therapeutic agents. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to confirm the purity and structural integrity of H-Hyp(tBu)-OH?
- Methodology : High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a C18 reverse-phase column is standard for assessing purity (≥98% as per specifications) . Structural confirmation requires complementary techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify backbone connectivity and tert-butyl (tBu) group presence.
- Mass Spectrometry (MS) : Confirm molecular weight (187.2 g/mol) via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF).
- X-ray Crystallography : For unambiguous stereochemical assignment, use single-crystal diffraction with software like SHELXL for refinement .
Q. How should this compound be stored to ensure long-term stability in laboratory settings?
- Methodology : Store in a cool, dry environment (≤25°C) in airtight containers with desiccants to prevent hygroscopic degradation. Periodic purity checks via HPLC are recommended to monitor stability, especially after prolonged storage .
Q. What synthetic routes are commonly employed for this compound, and how can side reactions be minimized?
- Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc/tBu protection strategies is typical. Key considerations:
- Coupling Efficiency : Use activators like HBTU or HATU with DIPEA in DMF to enhance amino acid coupling.
- Side-Chain Protection : Optimize tBu group stability during acidic cleavage (e.g., TFA treatment) to prevent premature deprotection.
- Purification : Employ gradient elution in preparative HPLC to isolate the target compound from truncated sequences or byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
